5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 5-position and a pentafluoroethyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the oxidative cyclization of the corresponding hydrazones of aromatic aldehydes. This method has been developed for the synthesis of nitro-substituted triazolopyrimidines . The reaction conditions often include the use of mild bases and oxidative agents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the methoxyphenyl and pentafluoroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitrypanosomal agent, targeting parasitic infections such as human African trypanosomiasis
Biological Studies: It is used in studying the structure-activity relationships of microtubule-active compounds, which are important for understanding their biological effects.
Chemical Research: The compound is valuable in developing new synthetic methodologies and exploring the reactivity of triazolopyrimidines.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with microtubules. The compound binds to specific sites on tubulin, disrupting the formation and stability of microtubules. This leads to the inhibition of cell division and other microtubule-dependent processes, making it effective against parasitic infections .
Comparison with Similar Compounds
Similar Compounds
2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core but differ in their substituents, which can affect their biological activity and reactivity.
3-substituted [1,2,4]triazolo[1,5-a]pyrimidinium betaines:
Uniqueness
5-(4-METHOXYPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the methoxyphenyl and pentafluoroethyl groups enhances its potential as a therapeutic agent and its utility in chemical research.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N4O/c1-24-9-4-2-8(3-5-9)10-6-11(13(15,16)14(17,18)19)23-12(22-10)20-7-21-23/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRUWUPYJDLTAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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